molecular formula C8H7N3O B13568542 5-Azido-2,3-dihydro-1-benzofuran

5-Azido-2,3-dihydro-1-benzofuran

Cat. No.: B13568542
M. Wt: 161.16 g/mol
InChI Key: FHTWXOVQMNNYRE-UHFFFAOYSA-N
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Description

5-Azido-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. . The azido group in this compound adds unique reactivity, making it a valuable compound for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction of a suitable precursor, such as 5-bromo-2,3-dihydro-1-benzofuran, with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds with the displacement of the bromine atom by the azido group, yielding the desired product.

Industrial Production Methods

Industrial production of 5-Azido-2,3-dihydro-1-benzofuran may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to handle the azido group, which can be potentially explosive .

Chemical Reactions Analysis

Types of Reactions

5-Azido-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Azido-2,3-dihydro-1-benzofuran depends on the specific application and the molecular targets involved. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules . In medicinal chemistry, the compound’s biological activity may involve interactions with enzymes, receptors, or other cellular targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis and bioconjugation. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

5-azido-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H7N3O/c9-11-10-7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2

InChI Key

FHTWXOVQMNNYRE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

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